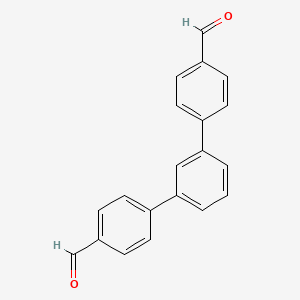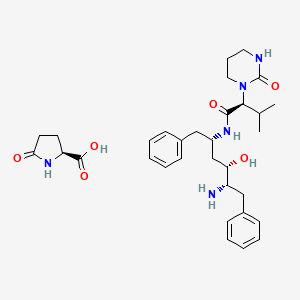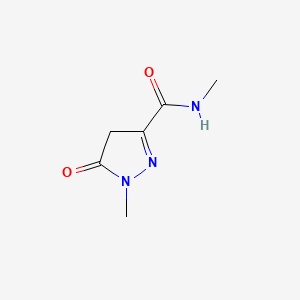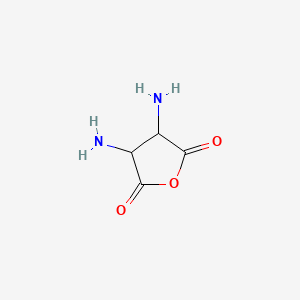
TRIPHENYL[2-(1H-TETRAZOL-5-YL)ETHYLPHOSPHONIUM BROMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIPHENYL[2-(1H-TETRAZOL-5-YL)ETHYLPHOSPHONIUM BROMIDE: is a chemical compound known for its unique structure and properties It is characterized by the presence of a triphenylphosphonium group attached to a 2-(1H-tetrazol-5-yl)ethyl moiety, with bromide as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIPHENYL[2-(1H-TETRAZOL-5-YL)ETHYLPHOSPHONIUM BROMIDE** typically involves the reaction of triphenylphosphine with 2-(1H-tetrazol-5-yl)ethyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound** may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: TRIPHENYL[2-(1H-TETRAZOL-5-YL)ETHYLPHOSPHONIUM BROMIDE** undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphonium salts.
Scientific Research Applications
Chemistry: TRIPHENYL[2-(1H-TETRAZOL-5-YL)ETHYLPHOSPHONIUM BROMIDE** is used as a reagent in organic synthesis, particularly in the preparation of phosphonium ylides and other phosphorus-containing compounds.
Biology: In biological research, this compound is studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, this compound** is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TRIPHENYL[2-(1H-TETRAZOL-5-YL)ETHYLPHOSPHONIUM BROMIDE** involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
TRIPHENYLPHOSPHONIUM BROMIDE: Lacks the 2-(1H-tetrazol-5-yl)ethyl group.
TRIPHENYL[2-(1H-TETRAZOL-5-YL)ETHYLPHOSPHONIUM CHLORIDE: Similar structure but with chloride as the counterion.
TRIPHENYL[2-(1H-TETRAZOL-5-YL)ETHYLPHOSPHONIUM IODIDE: Similar structure but with iodide as the counterion.
Uniqueness: TRIPHENYL[2-(1H-TETRAZOL-5-YL)ETHYLPHOSPHONIUM BROMIDE** is unique due to the presence of the 2-(1H-tetrazol-5-yl)ethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
160126-54-5 |
|---|---|
Molecular Formula |
C21H20BrN4P |
Molecular Weight |
439.297 |
IUPAC Name |
triphenyl-[2-(2H-tetrazol-5-yl)ethyl]phosphanium;bromide |
InChI |
InChI=1S/C21H20N4P.BrH/c1-4-10-18(11-5-1)26(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-21-22-24-25-23-21;/h1-15H,16-17H2,(H,22,23,24,25);1H/q+1;/p-1 |
InChI Key |
CJUAUGSDMDTSLR-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[P+](CCC2=NNN=N2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Synonyms |
TRIPHENYL[2-(1H-TETRAZOL-5-YL)ETHYLPHOSPHONIUM BROMIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-hydroxyiminomethyl]pyridine-3-carbonitrile](/img/structure/B576201.png)




![cyclo[N(Me)Ala-DL-OAbu(CN)-DL-Leu(5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(5-Pr)]](/img/structure/B576216.png)
![1H-Pyrazolo[4,3-D]pyrimidin-7(7AH)-one](/img/structure/B576217.png)
